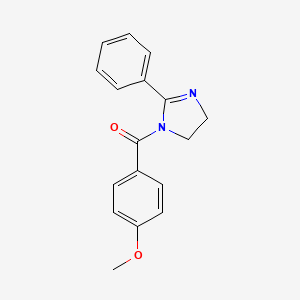![molecular formula C13H17NOS B5723978 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
Overview
Description
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as PTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTT belongs to a class of compounds known as thiosemicarbazones and has been studied for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound may also induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good stability in biological fluids. This compound has been studied for its potential to cross the blood-brain barrier, which could make it a promising candidate for treating brain tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is its low toxicity and good stability. However, this compound is not widely available and can be expensive to synthesize. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of interest is its potential as a treatment for brain tumors, as it has shown promising results in crossing the blood-brain barrier. Another area of interest is its potential as an antimicrobial agent, as it has shown activity against several bacterial strains. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great potential in scientific research and is a promising candidate for further study.
Synthesis Methods
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol can be synthesized by reacting 4-methylpiperidine-4-carbonyl chloride with 2-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then treated with hydrochloric acid to obtain this compound. This synthesis method has been studied and optimized for high yield and purity.
Scientific Research Applications
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been extensively studied for its potential anticancer properties. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. This compound has also been studied for its potential as an antimicrobial agent, as it has shown activity against several bacterial strains.
properties
IUPAC Name |
(3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-14(8-6-10)13(16)11-3-2-4-12(15)9-11/h2-4,9-10,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKJRHKZFXETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322819 | |
| Record name | (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
678190-53-9 | |
| Record name | (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)



![ethyl 5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5723997.png)
